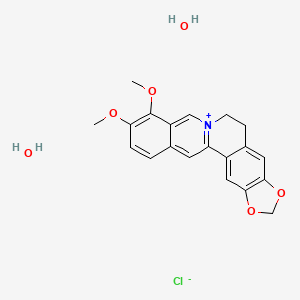

Berberine chloride dihydrate

Description

Origin and Botanical Sources for Research

Berberine (B55584) is a bioactive chemical primarily extracted from a variety of plants for research purposes. pharmasources.combiosynth.com It is widely distributed in the roots, rhizomes, stems, and bark of numerous plant species. biosynth.comnih.gov Key botanical families that are significant sources of berberine for scientific investigation include:

Berberidaceae: This family, particularly the Berberis genus which includes species like Berberis aristata (Tree Turmeric), Berberis aquifolium (Oregon grape), and Berberis vulgaris (Barberry), is a principal source of berberine. nih.govffhdj.com

Ranunculaceae: Plants such as Coptis chinensis (Chinese Goldthread) and Hydrastis canadensis (Goldenseal) from this family are well-known for their high berberine content. ffhdj.comadvetresearch.com

Papaveraceae: Chelidonium majus is an important herbal source of berberine within this family. nih.gov

Menispermaceae, Annonaceae, and Rutaceae: These plant families also contain species that produce berberine. anses.fr

The concentration of berberine can vary significantly between different plant parts, with the roots and bark generally containing higher levels than the stems, leaves, and fruits. nih.govanses.fr

Chemical Classification and Significance as an Alkaloid

Berberine chloride dihydrate is classified as an isoquinoline (B145761) alkaloid, belonging to the protoberberine subclass. biosynth.comanses.fr Alkaloids are a diverse group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. The specific structure of berberine, a quaternary ammonium (B1175870) salt, is fundamental to its biological activity. cymitquimica.comanses.fr This distinct molecular architecture, characterized by a system of fused rings, allows it to interact with various molecular targets within biological systems. pharmasources.com Its chemical formula is C20H22ClNO6 and it has a molecular weight of 407.8 g/mol . biosynth.com

Historical Context and Traditional Medicine Relevance for Scientific Inquiry

The extensive history of berberine-containing plants in traditional medicine systems provides a crucial foundation for modern scientific investigation. For millennia, these plants have been utilized in:

Traditional Chinese Medicine: Used to address gastrointestinal problems, infections, and inflammation. pharmasources.com

Ayurvedic Medicine: Described as an antimicrobial and detoxifying agent. pharmasources.com

Native American Medicine: Employed for treating wounds and eye infections. pharmasources.com

This long-standing use across different cultures for a wide array of ailments has prompted researchers to explore the pharmacological basis for these traditional applications, aiming to understand the mechanisms of action at a molecular level. mcgill.ca

Overview of Multifaceted Pharmacological Activities under Investigation

Academic research has uncovered a wide range of pharmacological activities associated with this compound, making it a compound of significant interest. Key areas of investigation include:

Antimicrobial Effects: Early modern research confirmed berberine's inhibitory effects against a variety of gram-positive and gram-negative bacteria, which validated its traditional use for treating bacterial dysentery and intestinal infections. acs.org Its activity against various bacteria, fungi, and protozoa continues to be a focus of research. biosynth.comnih.gov

Metabolic Regulation: A substantial body of research is dedicated to understanding berberine's role in regulating glucose and lipid metabolism. cancer.govbiosynth.com Studies have shown its potential to influence key metabolic pathways, making it a subject of investigation for conditions related to metabolic syndrome. nih.gov

Anti-inflammatory Properties: Berberine has been shown to suppress the production of several pro-inflammatory mediators. advetresearch.com Research is ongoing to elucidate the mechanisms behind its anti-inflammatory effects. cancer.govmcgill.ca

Antioxidant Activity: Investigations have suggested that berberine may enhance the body's cellular antioxidant defense systems. advetresearch.com

Neuroprotective Effects: Some studies have explored the potential of berberine to protect against neuronal damage. caymanchem.com

The following table provides a summary of selected research findings on the pharmacological activities of berberine.

| Pharmacological Activity | Research Finding |

| Antimicrobial | Active against S. aureus strains ATCC 25922 and NCTC 8530 (MIC = 250 µg/ml for both). caymanchem.com |

| Metabolic Regulation | Activates AMP-activated protein kinase (AMPK), a key regulator of cellular energy balance. pharmasources.combiosynth.com |

| Anti-inflammatory | Reduces the production of inflammatory mediators such as TNF-α, IL-1β, IL-6, and IL-8. advetresearch.com |

| Antioxidant | Increases the activity of antioxidant enzymes like catalase (CAT), superoxide (B77818) dismutase (SOD), and glutathione (B108866) peroxidase (GPx). advetresearch.com |

| Neuroprotective | Decreases contusion volume and neurological deficits in a mouse model of traumatic brain injury. caymanchem.com |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene;chloride;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18NO4.ClH.2H2O/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2;;;/h3-4,7-10H,5-6,11H2,1-2H3;1H;2*1H2/q+1;;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWMNHQUPWGJEKI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC.O.O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5030820 | |

| Record name | Berberine chloride dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5030820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5956-60-5 | |

| Record name | Berberine chloride dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005956605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Berberine chloride dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5030820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BERBERINE CHLORIDE DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/266464AEJZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Advanced Chemical Derivatization of Berberine

Elucidation of Berberine (B55584) Biosynthetic Pathways

The biosynthesis of berberine is a complex process that begins with the amino acid L-tyrosine. wikipedia.org Through a series of enzymatic reactions, tyrosine is converted into the key intermediate, (S)-reticuline, which serves as the precursor for a wide array of benzylisoquinoline alkaloids, including berberine. wikipedia.orgfrontiersin.org

Berberine is primarily extracted from plants belonging to divergent botanical lineages, such as Coptis (Ranunculales) and Phellodendron (Sapindales). nih.govnih.gov Research has revealed that the biosynthetic pathway of berberine has evolved independently in these different plant orders, a phenomenon known as convergent evolution. nih.govnih.govresearchgate.net

Furthermore, studies have shown that the genes responsible for berberine biosynthesis are organized differently in the genomes of these plants. In Coptis chinensis, the genes are dispersed throughout the genome, whereas in Phellodendron amurense, the enzymes involved in the pathway, such as CYP71BG and O-methyltransferases (OMTs), are found in gene clusters. frontiersin.org

The biosynthesis of berberine from L-tyrosine involves a series of well-defined enzymatic steps. frontiersin.orgresearchgate.net Two molecules of L-tyrosine are utilized to form the berberine skeleton. wikipedia.org One molecule is converted to dopamine (B1211576) and the other to 4-hydroxyphenylacetaldehyde (4-HPAA). frontiersin.orgmdpi.com

The key enzymatic reactions in the berberine biosynthetic pathway are outlined below:

| Enzyme | Abbreviation | Function |

| Tyrosine Decarboxylase | TYDC | Catalyzes the conversion of tyrosine to tyramine. |

| Norcoclaurine Synthase | NCS | Condenses dopamine and 4-hydroxyphenylacetaldehyde to form (S)-norcoclaurine, the first benzylisoquinoline alkaloid intermediate. mdpi.com |

| Norcoclaurine 6-O-methyltransferase | 6OMT | Methylates the 6-hydroxyl group of (S)-norcoclaurine. researchgate.net |

| Coclaurine N-methyltransferase | CNMT | N-methylates (S)-coclaurine to form (S)-N-methylcoclaurine. researchgate.net |

| (S)-N-methylcoclaurine 3'-hydroxylase | NMCH/CYP80B | Hydroxylates (S)-N-methylcoclaurine at the 3' position. researchgate.netmdpi.com |

| 3'-hydroxy-N-methyl-(S)-coclaurine 4'-O-methyltransferase | 4'OMT | Methylates the 4'-hydroxyl group to produce (S)-reticuline. researchgate.net |

| Berberine Bridge Enzyme | BBE | Catalyzes the oxidative cyclization of the N-methyl group of (S)-reticuline to form the berberine bridge, creating (S)-scoulerine. frontiersin.org |

| (S)-scoulerine 9-O-methyltransferase | SOMT/S9OMT | Methylates the 9-hydroxyl group of (S)-scoulerine to yield (S)-tetrahydrocolumbamine. nih.gov |

| Canadine Synthase | CAS/CYP719A | Catalyzes the formation of the methylenedioxy bridge in (S)-canadine. researchgate.net |

| (S)-tetrahydroprotoberberine oxidase | STOX | Oxidizes (S)-canadine to the quaternary alkaloid berberine. nih.gov |

Precursor incorporation studies using labeled compounds have been instrumental in elucidating this pathway, confirming the roles of intermediates like dopamine and reticuline. mcmaster.ca

Synthetic Strategies for Berberine Derivatives and Analogs

The inherent positive charge and rigid planar structure of berberine can limit its bioavailability. oup.com To address this, researchers have developed various synthetic strategies to create derivatives and analogs with potentially improved properties.

One approach to improve the physicochemical properties of berberine is the development of electroneutral derivatives. These are often achieved by modifying the C-8 position of the berberine core. rawdatalibrary.netresearchgate.net In alkaline conditions, berberine can be attacked by nucleophiles, such as methyl ketones, to form 8-substituted dihydroberberine (B31643) derivatives. oup.comrawdatalibrary.net This process typically involves the initial formation of an 8-hydroxyberberine intermediate, which then reacts with the nucleophile. rawdatalibrary.net These reduced, electroneutral compounds can exhibit different biological activity profiles compared to the parent berberine molecule. oup.com

Another strategy involves the synthesis of carbohydrate-modified berberine conjugates. nih.govrsc.org The rationale behind this approach is that the addition of sugar moieties can enhance the bioavailability and receptor-binding affinity of berberine. nih.gov These conjugates are often synthesized by first creating a berberine derivative with a suitable functional group, such as a hydroxyl group at the C-9 position (berberrubine), which can then be linked to a carbohydrate molecule. nih.gov "Click chemistry" is a commonly used method to efficiently conjugate the carbohydrate to the berberine scaffold. nih.govrsc.org Studies have shown that mannose-modified berberine derivatives, for example, can exhibit altered biological activities. nih.govrsc.org

Structure-Activity Relationship (SAR) Investigations of Berberine and its Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of berberine and its derivatives influences their biological activities. nih.gov These investigations involve systematically modifying different parts of the berberine molecule and evaluating the effects of these changes. nih.govmdpi.com

Modifications at various positions of the berberine scaffold, including C-2, C-3, C-9, and C-13, have been explored. nih.gove-century.us The introduction of different functional groups can alter properties such as lipophilicity and electronic distribution, which in turn can affect biological efficacy. nih.gov

Below is a table summarizing some key findings from SAR studies on berberine derivatives:

| Position of Modification | Type of Modification | Effect on Activity | Reference |

| C-2, C-3 | Retention of dimethoxy group | Beneficial for activity in down-regulating PCSK9 transcription. | nih.gov |

| C-9 | Introduction of an amide bond with an amidogen (B1220875) | Enhanced glucose consumption activity compared to berberine. | e-century.us |

| C-9 | Introduction of an ester bond (prodrug approach) | Showed no in vitro activity but promising in vivo glucose-lowering effects. | e-century.us |

| C-12 | Substitution with N,N-di-n-alkylamino groups | Showed significant growth inhibition against human cancer cell lines, with activity dependent on the alkyl chain length. | mdpi.com |

| C-8, C-12, C-13 | Substitution with alkyl or aryl groups | The nature and position of the substituent, as well as the biological target (e.g., dsDNA vs. G-quadruplex DNA), affect the binding affinity. | emerginginvestigators.org |

These SAR studies provide valuable insights for the rational design of new berberine derivatives with tailored biological profiles. nih.gov

Correlation between Chemical Structure and Biological Efficacy

The therapeutic potential of berberine is intrinsically linked to its unique molecular architecture. scientificarchives.com The berberine scaffold consists of a planar isoquinoline (B145761) ring system with a quaternary ammonium (B1175870) cation, which is crucial for some of its biological activities. scientificarchives.comnih.gov The structure comprises four rings, designated A, B, C, and D. The methylenedioxy group attached to the A ring at positions C2 and C3 is considered important for many of its biological actions, including anticancer effects. nih.gov Furthermore, the quaternary ammonium structure in the C ring, containing a positively charged nitrogen atom (N+), is essential for its antibacterial properties. nih.gov

Systematic structural modifications, particularly at the C-8, C-9, and C-13 positions, have been shown to be an effective strategy for altering its biological activities and improving its therapeutic efficacy for various diseases. scielo.br The inherent polarity of the C=N+ bond in the berberine nucleus makes it susceptible to nucleophilic attack, allowing for the creation of derivatives with substituents at the C-8 position. scielo.brscielo.br Another common method for creating derivatives involves the functionalization of the C-13 position. scielo.br These modifications aim to overcome limitations of the natural compound, such as its low oral bioavailability. nih.gove-century.us

Impact of Substituents on Pharmacological Potency

The introduction of various chemical groups (substituents) at different positions on the berberine molecule can significantly influence its pharmacological potency and even introduce new therapeutic properties. nih.govresearchgate.net

Modifications at the 9-Position:

The 9-position of the berberine scaffold has been a primary target for chemical modification to enhance its therapeutic effects. The introduction of different substituents at this position has led to derivatives with improved activities.

Lipid-Lowering Activity: Chemical modifications at the C-9 position have been shown to remarkably improve the lipid-lowering efficacy of berberine. jst.go.jp A study involving thirteen new BBR derivatives with various natural moieties at the C-9 position found that most exhibited more potent hypolipidemic activities compared to berberine itself. jst.go.jp Specifically, derivatives with a 9-O-cinnamic moiety showed potent lipid-lowering activity. jst.go.jp

Glucose-Lowering Activity: For anti-diabetic effects, the nature of the substituent at the 9-position is critical. Research has shown that an amide bond at the 9-position is essential for maintaining the glucose-lowering activity of berberine. scielo.bre-century.us Furthermore, the introduction of electron-donating groups, such as an amidogen, at this position can enhance its potency. scielo.bre-century.us For instance, a derivative with an amide bond and an amidogen at the 9-position was found to be 33.3-42.1% more potent than berberine in promoting glucose consumption in cells. e-century.us

Anticancer and Immunotherapy: Modifications at the 9-O position with a long alkyl chain branched by a hydroxyl group and a methoxycarbonyl group have been shown to improve cell permeability and anticancer activity. researchgate.net In the context of cancer immunotherapy, introducing large volume groups at the 9-position has been found to be beneficial for targeting Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in tumor immune evasion. nih.gov

Antiviral Activity: Studies on enterovirus 71 (EV71) have suggested that introducing a suitable substituent at the 9-position can be beneficial for antiviral potency. researchgate.net

Osteogenic Activity: The substitution at the R3 position (corresponding to the 9- or 10-position) significantly influences alkaline phosphatase (ALP) activity, a marker for osteoblast differentiation. The presence of an OCH3 group at this position, as seen in compound 13, resulted in the highest ALP activity. mdpi.com

Modifications at the 13-Position:

The 13-position is another key site for structural modifications to enhance the biological profile of berberine.

Antimicrobial Activity: A series of new 13-substituted berberine derivatives have been synthesized and evaluated for their antimicrobial activity against various human pathogens. mdpi.comresearchgate.net These modifications have shown promise in developing new antimicrobial agents. mdpi.com

Modifications at the 8-Position:

The C-8 position is also amenable to structural changes that can influence biological activity.

Anti-atherosclerosis Effects: An 8-cetylberberine derivative (8-BBR-C16) has been reported to have increased anti-microbial properties in vivo and higher bioavailability. researchgate.net This derivative has also shown potential anti-atherosclerosis effects. researchgate.net

The following interactive table summarizes the impact of various substituents on the pharmacological potency of berberine derivatives based on research findings.

| Position of Modification | Substituent/Modification | Resulting Biological Activity/Potency | Reference |

| 9-Position | 9-O-cinnamic moiety | Potent lipid-lowering activity | jst.go.jp |

| 9-Position | Amide bond and amidogen | Enhanced glucose-lowering potency | scielo.bre-century.us |

| 9-Position | Large volume groups | Beneficial for cancer immunotherapy (IDO1 inhibition) | nih.gov |

| 9-Position | Long alkyl chain with hydroxyl and methoxycarbonyl groups | Improved cell permeability and anticancer activity | researchgate.net |

| 9-Position | Suitable substituent | Beneficial for antiviral potency against EV71 | researchgate.net |

| 9- or 10-Position (R3) | OCH3 group | Highest alkaline phosphatase (ALP) activity (osteogenesis) | mdpi.com |

| 13-Position | Various substituents | Antimicrobial activity against human pathogens | mdpi.comresearchgate.net |

| 8-Position | 8-cetyl group (8-BBR-C16) | Increased anti-microbial and potential anti-atherosclerosis effects | researchgate.net |

Pharmacological Mechanisms and Molecular Interventions of Berberine Chloride Dihydrate

Modulation of Cellular Signaling Pathways

Berberine (B55584) chloride dihydrate orchestrates its effects by targeting key enzymatic pathways that regulate cellular energy, proliferation, and ion channel function.

One of the most well-documented mechanisms of berberine is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. mdpi.com Berberine-induced AMPK activation triggers a cascade of events with significant metabolic consequences. mdpi.com This activation is linked to the promotion of reactive oxygen species (ROS) production. nih.gov

Once activated, AMPK phosphorylates downstream targets, leading to a variety of cellular responses. A key downstream target of AMPK is the mammalian target of rapamycin (B549165) (mTOR), which is inhibited upon AMPK activation. ijbs.com This inhibition, along with the downregulation of mTOR's own downstream targets like 4E-binding protein-1 and p70 ribosomal S6 kinases, contributes to the regulation of cell growth and proliferation. ijbs.com The activation of AMPK by berberine also plays a role in enhancing insulin (B600854) sensitivity, increasing glucose uptake, and stimulating fatty acid oxidation. mdpi.com Furthermore, this pathway is associated with the downregulation of genes involved in lipogenesis and the upregulation of those involved in energy expenditure. researchgate.net

| Downstream Target/Process | Effect of Berberine-Mediated AMPK Activation | Reference |

|---|---|---|

| mTOR Signaling | Inhibition | ijbs.com |

| Glucose Metabolism | Improved insulin sensitivity, increased glucose uptake | mdpi.com |

| Lipid Metabolism | Enhanced fatty acid oxidation, reduced lipid accumulation | mdpi.comresearchgate.net |

| Gene Expression | Downregulation of lipogenic genes; upregulation of energy expenditure genes | researchgate.net |

| ERK Signaling | Reduction in activity | nih.gov |

Berberine exerts significant regulatory control over the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial for cell proliferation, differentiation, and stress responses. The MAPK pathway comprises several distinct cascades, including the extracellular signal-related kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways.

Research demonstrates that berberine can inhibit the MAPK/ERK pathway, a mechanism implicated in its antiviral properties. worldscientific.com In gastric cancer cells, berberine has been shown to inactivate p38 MAPK, ERK1/2, and JNK, contributing to decreased cell proliferation. nih.gov Conversely, in the context of innate immunity, berberine can activate the p38 MAPK pathway to enhance resistance against certain pathogens. researchgate.net This modulation of MAPK signaling is a key component of berberine's anti-inflammatory and anti-proliferative effects. mdpi.com

| MAPK Sub-pathway | Observed Effect of Berberine | Cellular Context/Outcome | Reference |

|---|---|---|---|

| ERK1/2 | Inhibition/Downregulation | Antiviral activity, decreased cancer cell proliferation | worldscientific.comnih.gov |

| JNK | Inactivation | Decreased cancer cell proliferation | nih.gov |

| p38 MAPK | Inactivation | Decreased cancer cell proliferation | nih.gov |

| p38 MAPK | Activation | Enhanced innate immunity | researchgate.net |

Berberine directly interacts with the human ether-a-go-go-related gene (hERG) potassium channel, which is critical for cardiac repolarization. openmedicinalchemistryjournal.comnih.gov Dysfunction of this channel can lead to serious cardiac arrhythmias. nih.gov Berberine's influence is twofold: it acutely blocks the channel's function and also affects its protein expression and trafficking over the long term. openmedicinalchemistryjournal.comnih.gov

Acutely, berberine blocks the hERG channel by directly binding to key aromatic residues, specifically tyrosine (Tyr652) and phenylalanine (Phe656), within the S6 domain of the channel pore. openmedicinalchemistryjournal.complos.org In long-term exposure, berberine disrupts the proper maturation and trafficking of the hERG protein to the cell membrane. nih.gov It reduces the amount of the mature, fully glycosylated (155-kDa) form of the hERG protein while causing an accumulation of the immature, core-glycosylated (135-kDa) form within the endoplasmic reticulum (ER). nih.gov This trafficking inhibition is caused by impaired channel folding, which is associated with a reduction in the expression of heat shock protein 90 (Hsp90) and its interaction with the hERG protein. plos.org The accumulation of misfolded proteins triggers the unfolded protein response (UPR), leading to the degradation of the ER-restricted hERG protein in lysosomes and proteasomes. nih.gov

Transcriptional and Gene Expression Modulation

Berberine's influence extends to the level of the nucleus, where it modulates the activity of key transcription factors and, consequently, the expression of genes involved in inflammation and lipid metabolism.

Berberine has been shown to suppress the activity of several critical transcription factors that drive pathological gene expression programs.

Nuclear Factor-kappa B (NF-κB): Berberine inhibits the NF-κB signaling pathway. ijbs.comresearchgate.net It has been observed to suppress the nuclear translocation of the p50/p65 NF-κB proteins, preventing them from activating target genes. nih.gov

Activator protein-1 (AP-1): The activity of the AP-1 signaling pathway is inhibited by berberine. researchgate.netresearchgate.net This is achieved in part by suppressing the expression of c-Jun, a key component of the AP-1 complex, which decreases the binding of AP-1 to its DNA motifs. researchgate.net

Hypoxia-inducible factor-1 (HIF-1): Berberine downregulates the expression of HIF-1α, a master regulator of the cellular response to hypoxia that is often implicated in tumor growth and angiogenesis. nih.gov

Signal Transducer and Activator of Transcription 3 (STAT3): Berberine effectively suppresses STAT3 activation, including both constitutive and interleukin-6 (IL-6)-induced activation. nih.gov It reduces the levels of total and phosphorylated STAT3 protein and can promote STAT3 degradation through ubiquitination. worldscientific.comresearchgate.netnih.gov This inhibition occurs by reducing the phosphorylation of STAT3 at both tyrosine 705 and serine 727 residues. researchgate.netnih.gov

Peroxisome Proliferator-Activated Receptors (PPARs): Berberine's interaction with PPARs is complex. It has been shown to inhibit the activity of PPARγ and PPARα, likely by reducing the protein levels of the receptors rather than acting as a direct antagonist. openmedicinalchemistryjournal.com In other contexts, berberine acts as a selective PPARγ activator by modulating its deacetylation via the AMPK/SIRT1 pathway. mdpi.com Furthermore, studies have identified berberine as a potent agonist of PPARα and an activator of PPARδ, which is key to some of its metabolic effects. nih.govcaymanchem.commdpi.com

| Transcription Factor | Primary Effect | Associated Mechanism | Reference |

|---|---|---|---|

| NF-κB | Suppression | Inhibits nuclear translocation of p50/p65 | nih.gov |

| AP-1 | Suppression | Decreases c-Jun expression and DNA binding | researchgate.net |

| HIF-1α | Downregulation | Reduces protein expression | nih.gov |

| STAT3 | Suppression/Inhibition | Inhibits phosphorylation and promotes degradation | worldscientific.comnih.govnih.gov |

| PPARs | Modulation | Inhibits activity (PPARγ), acts as agonist (PPARα), or activates (PPARδ, PPARγ) depending on context | openmedicinalchemistryjournal.comnih.govmdpi.comcaymanchem.com |

The modulation of the signaling pathways and transcription factors described above translates into significant changes in gene expression profiles. Berberine actively suppresses the expression of pro-inflammatory genes. For instance, it has been shown to reduce the production and gene expression of cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). It also inhibits the production of IL-6 and the chemokine CCL11, potentially by modulating the STAT6 pathway.

In the context of lipid metabolism, berberine downregulates the expression of pro-lipogenic genes. mdpi.comresearchgate.net This effect is largely attributed to its activation of AMPK, which shifts cellular metabolism away from lipid synthesis and towards energy expenditure and fatty acid oxidation. mdpi.comresearchgate.net

Regulation of Apoptosis- and Cell Cycle-Related Gene Expression (e.g., Mcl-1, Bcl-2, Bcl-xl, cyclin D1)

Berberine chloride dihydrate demonstrates significant regulatory effects on the expression of genes pivotal to apoptosis and cell cycle control. Research indicates that berberine can induce apoptosis and cause cell cycle arrest in various cancer cell lines. nih.govnih.gov A primary mechanism involves the modulation of the B-cell lymphoma 2 (Bcl-2) family of proteins. nih.gov Studies have shown that berberine treatment leads to a significant elevation in the gene and protein expression of the pro-apoptotic member Bax, which is concurrently accompanied by a substantial decrease in the anti-apoptotic Bcl-2 gene and protein levels. nih.govnih.gov This shift in the Bcl-2/Bax ratio is a critical factor in initiating the apoptotic cascade. nih.govnih.gov

Furthermore, berberine has been found to down-regulate the expression of Myeloid cell leukemia 1 (Mcl-1), another anti-apoptotic member of the Bcl-2 family. researchgate.net The suppression of Mcl-1 by berberine contributes to its pro-apoptotic effects in cancer cells. researchgate.net The compound's influence extends to cell cycle regulation, where it has been observed to cause G2/M phase arrest. nih.govnih.govsemanticscholar.org This arrest is associated with changes in the expression of cell cycle-related proteins, including cyclins. semanticscholar.orgmdpi.com Specifically, berberine has been shown to inhibit the expression of cyclin D1, a key regulator of the G1 phase of the cell cycle. mdpi.com The induction of apoptosis is further evidenced by the activation of caspases, such as caspase-3. semanticscholar.orgphypha.ir

| Gene/Protein Target | Effect of Berberine | Cellular Outcome | References |

|---|---|---|---|

| Bcl-2 | Down-regulation/Suppression | Promotion of Apoptosis | nih.govnih.govnih.gov |

| Bax | Up-regulation/Elevation | Promotion of Apoptosis | nih.govnih.govnih.gov |

| Mcl-1 | Down-regulation/Inhibition | Promotion of Apoptosis | researchgate.net |

| Cyclin D1 | Inhibition | Cell Cycle Arrest | mdpi.com |

| Caspase-3 | Activation | Execution of Apoptosis | semanticscholar.orgphypha.ir |

Interactions with Metabolic Processes

This compound exerts significant influence on glucose metabolism through multiple pathways, contributing to improved glucose homeostasis. A central mechanism is the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy. patsnap.commdpi.com The activation of AMPK by berberine triggers a series of metabolic reactions that enhance insulin sensitivity and increase glucose uptake. patsnap.commdpi.commdpi.com This improved insulin sensitivity is reflected by enhancements in the insulinogenic and Matsuda indices. mdpi.com

Berberine stimulates glucose transport in cells like adipocytes and myotubes. nih.govnih.gov This stimulation occurs through mechanisms that are distinct from insulin's action. nih.gov For instance, berberine's effect on glucose uptake is not sensitive to wortmannin, an inhibitor of a key component in the insulin signaling pathway. nih.gov Research has shown that berberine can acutely activate the transport activity of Glucose Transporter 1 (GLUT1), an insulin-insensitive glucose transporter. calvin.edu It also upregulates the expression of Glucose Transporter 4 (GLUT4). nih.gov In the intestine, berberine can reduce glucose absorption by inhibiting the translocation of GLUT2 to the intestinal brush border membrane, a process mediated by the inhibition of the IGF-1R-PLC-β2 signaling pathway. mdpi.com Clinical studies have demonstrated that berberine administration can significantly reduce fasting plasma glucose (FPG) and 2-hour postprandial blood glucose (2hPBG). frontiersin.orgfrontiersin.org

| Mechanism | Effect on Glucose Metabolism | Key Molecular Targets | References |

|---|---|---|---|

| AMPK Activation | Improves insulin sensitivity, increases glucose uptake | AMPK | patsnap.commdpi.com |

| Glucose Transporter Modulation | Stimulates glucose transport into cells | GLUT1, GLUT4 | nih.govcalvin.edu |

| Inhibition of Intestinal Glucose Absorption | Decreases glucose transport from the intestine | GLUT2, IGF-1R, PLC-β2 | mdpi.com |

| Insulin Secretion | Promotes glucose-dependent insulin secretion | KCNH6 potassium channels | mdpi.com |

This compound plays a crucial role in regulating lipid metabolism, making it a subject of extensive research for managing dyslipidemia. nih.govresearchgate.net One of its primary mechanisms is the activation of AMPK, which in turn suppresses the synthesis of lipids while promoting their breakdown. examine.com This leads to a net reduction in their concentration in the blood. examine.com

A key finding is that berberine upregulates the expression of the low-density lipoprotein receptor (LDLR) in the liver. nih.govsemanticscholar.org It achieves this through a unique post-transcriptional mechanism that stabilizes the LDLR messenger RNA (mRNA), leading to an increased abundance of LDLR proteins on cell surfaces. examine.comnih.govsemanticscholar.org This enhances the clearance of LDL cholesterol (LDL-C) from the circulation. nih.govexamine.com Berberine also influences the expression of proprotein convertase subtilisin/kexin type 9 (PCSK9), a protein that promotes LDLR degradation. nih.gov By downregulating PCSK9, berberine further contributes to higher LDLR levels. nih.gov

Clinical and preclinical studies have shown that berberine effectively reduces serum levels of total cholesterol (TC), triglycerides (TG), and LDL-C. frontiersin.orgnih.govsemanticscholar.org Its lipid-lowering actions also involve inhibiting cholesterol absorption in the intestines and modulating various cellular targets such as acetyl-CoA carboxylase (ACC) and microsomal triglyceride transfer protein (MTTP). nih.govexamine.com

| Lipid Parameter | Effect of Berberine | Underlying Mechanism | References |

|---|---|---|---|

| LDL-Cholesterol (LDL-C) | Reduction | Upregulates LDLR expression via mRNA stabilization; Downregulates PCSK9 | frontiersin.orgnih.govexamine.comnih.govsemanticscholar.org |

| Total Cholesterol (TC) | Reduction | Inhibits cholesterol absorption and synthesis | frontiersin.orgnih.govsemanticscholar.org |

| Triglycerides (TG) | Reduction | Activates AMPK, suppressing lipid synthesis | frontiersin.orgexamine.comnih.govsemanticscholar.org |

| HDL-Cholesterol (HDL-C) | No significant change or slight increase | Modulates lipid transport proteins like ABCA1 | frontiersin.orgnih.gov |

Anti-Inflammatory and Immunomodulatory Actions

This compound exhibits potent anti-inflammatory and antioxidant properties by modulating various signaling pathways. mdpi.commdpi.com It has been shown to suppress the functions and differentiation of pro-inflammatory T helper cells, such as Th1 and Th17 cells. nih.govnih.gov The compound can ameliorate cytokine-induced inflammation by inhibiting stress-related kinases, including the nuclear factor kappa B (NF-κB) pathway. mdpi.comnih.gov The activation of NF-κB is a critical step in the transcription of many pro-inflammatory genes, and its inhibition by berberine is a key aspect of its anti-inflammatory effect. mdpi.com

In addition to its effects on inflammatory signaling, berberine enhances cellular defenses against oxidative stress. mdpi.com One mechanism involves the activation of the AMPK pathway, which can inhibit the production of mitochondrial reactive oxygen species (ROS). mdpi.com Berberine also demonstrates direct free radical scavenging activity. mdpi.com Studies have shown that it can reduce markers of lipid peroxidation and increase the levels of endogenous antioxidants such as superoxide (B77818) dismutase (SOD), catalase, and glutathione (B108866) (GSH), thereby protecting cells from oxidative damage. phypha.irnih.gov

Berberine's anti-inflammatory effects are well-documented through its interaction with specific inflammatory markers. Meta-analyses of clinical trials have shown that berberine can significantly reduce the concentration of C-reactive protein (CRP), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in patients with metabolic syndrome and related disorders. nih.govnih.govnih.gov It directly inhibits the expression of pro-inflammatory factors including TNF-α, IL-1β, and IL-6. mdpi.com

Berberine also targets key enzymes involved in the inflammatory process. It has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). researchgate.netnih.govnih.gov The suppression of iNOS leads to a reduction in nitric oxide (NO) production, a key inflammatory mediator. nih.gov By inhibiting COX-2, berberine can decrease the production of prostaglandins, which are also central to the inflammatory response. researchgate.net Furthermore, some derivatives of berberine have been found to increase the production of IL-12, an immunomodulatory cytokine, in macrophages, suggesting a complex role in regulating immune responses. nih.gov

| Inflammatory Marker | Effect of Berberine | Associated Pathway/Outcome | References |

|---|---|---|---|

| TNF-α | Inhibition/Reduction | Suppression of pro-inflammatory signaling | mdpi.comnih.govnih.govnih.gov |

| IL-6 | Inhibition/Reduction | Suppression of pro-inflammatory signaling | mdpi.comnih.govnih.govnih.gov |

| COX-2 | Inhibition/Down-regulation | Reduced prostaglandin (B15479496) synthesis | researchgate.netnih.gov |

| iNOS | Inhibition/Down-regulation | Reduced nitric oxide production | nih.govnih.gov |

| IL-12 | Increased production (by derivatives) | Immunomodulation | nih.gov |

Antimicrobial Mechanisms of Action

This compound exhibits a broad spectrum of antimicrobial activities through various mechanisms, targeting the fundamental components and processes of microbial cells.

Disruption of Microbial Cell Membrane Integrity

This compound compromises the structural integrity of microbial cell walls and membranes, a critical factor in its antimicrobial efficacy. Research has demonstrated that this compound can interfere with the synthesis of peptidoglycan, an essential component of the bacterial cell wall that provides structural support and protection. nbinno.com By targeting enzymes and genes crucial for peptidoglycan precursor production, such as Mur ligases (murC, murD) and other enzymes involved in membrane-bound steps (mraY, murG), berberine hinders the proper formation of the cell wall. nbinno.com This disruption leads to increased susceptibility to environmental stressors and internal osmotic pressure, ultimately resulting in compromised cell integrity and death. nbinno.com

Studies on methicillin-resistant Staphylococcus aureus (MRSA) have shown that berberine can destroy the cell wall structure and disrupt cell membrane integrity. nih.govdovepress.com This damage increases the permeability of the cell membrane, leading to the leakage of intracellular components. frontiersin.org The antimicrobial action against Pseudomonas aeruginosa also involves damaging the bacterial cell membranes. researchgate.netnih.gov Furthermore, in the case of Clostridioides difficile, berberine has been observed to disrupt the integrity of the cell membrane and cell wall. mdpi.com This multifaceted attack on the microbial envelope underscores a primary mechanism of its bactericidal action.

Table 1: Effects of this compound on Microbial Cell Membranes

| Microorganism | Observed Effect | Reference |

|---|---|---|

| Cutibacterium acnes | Interferes with peptidoglycan synthesis by down-regulating key genes (murC, murD, mraY, murG). | nbinno.com |

| Methicillin-resistant Staphylococcus aureus (MRSA) | Destroys cell wall structure and disrupts cell membrane integrity. | nih.govdovepress.com |

| Pseudomonas aeruginosa | Damages bacterial cell membranes. | researchgate.netnih.gov |

| Clostridioides difficile | Disrupts the integrity of the cell membrane and cell wall. | mdpi.com |

Inhibition of Nucleic Acid Synthesis in Pathogens

Beyond its effects on the cell envelope, this compound also interferes with the synthesis of nucleic acids, a fundamental process for bacterial survival and replication. patsnap.com By inhibiting the processes involved in creating DNA and RNA, berberine effectively halts the proliferation of pathogenic bacteria. This mechanism contributes to its broad-spectrum antimicrobial properties. A multi-omics study on Escherichia coli suggested that berberine may interfere with nucleic acid functions, among other cellular processes. nih.gov

Modulation of Gut Microbiota Composition and Function

This compound significantly influences the composition and function of the gut microbiota. frontiersin.org It has been shown to promote the growth of beneficial bacteria such as Bacteroides, Bifidobacterium, and Lactobacillus while concurrently reducing the populations of potentially harmful bacteria like Escherichia coli. mdpi.com This selective modulation of the gut microbial community can contribute to improved metabolic health and a reduction in inflammation. mdpi.com

Clinical and preclinical studies have demonstrated that berberine's regulation of the gut microbiota is associated with beneficial effects on metabolic disorders. mdpi.com For instance, it has been found to enrich the abundance of Akkermansia and Ruminococcus, which are linked to improvements in obesity and diabetes. nih.gov The compound's poor absorption in the gastrointestinal tract allows it to act topically on the gut microbiota without exerting systemic anti-infective activity. nih.gov Furthermore, berberine can influence the metabolic profile of the gut by regulating the bacteria that produce short-chain fatty acids (SCFAs) and branched-chain amino acids (BCAAs). nih.gov

Table 2: Impact of this compound on Gut Microbiota

| Effect | Specific Bacteria Modulated | Associated Health Benefits | Reference |

|---|---|---|---|

| Promotes beneficial bacteria | Bacteroides, Bifidobacterium, Lactobacillus, Akkermansia | Improved metabolic health, reduced inflammation | mdpi.comnih.gov |

| Reduces harmful bacteria | Escherichia coli | mdpi.com | |

| Modulates microbial function | Upregulates SCFA-producing bacteria, downregulates BCAA-producing bacteria | Improved insulin resistance and anti-obesity effects | nih.gov |

Neurobiological and Cardioprotective Mechanisms

This compound also exerts significant effects on the nervous and cardiovascular systems through various molecular pathways.

Neuroprotective Effects on Neurotransmitters and Receptor Systems (e.g., NMDA, serotonin, dopamine)

This compound has demonstrated neuroprotective properties through its interaction with various neurotransmitter and receptor systems. One of the key mechanisms is its ability to inhibit N-methyl-D-aspartate (NMDA) receptor activity. plos.org Excessive glutamate (B1630785), the primary excitatory neurotransmitter in the central nervous system, can lead to neuronal damage, and berberine has been shown to inhibit the release of glutamate from nerve terminals. plos.org This action is thought to contribute to its neuroprotective effects in conditions like ischemia. plos.org

In addition to its influence on the glutamatergic system, berberine has been noted to produce anti-anxiety effects by influencing brain neurotransmitters. nih.gov The multifaceted molecular mechanisms behind its neuroprotection also involve the modulation of neurotransmitter levels. nih.gov

Influence on Mitochondrial Function and Bioenergetics

This compound has a profound impact on mitochondrial function and bioenergetics, which is central to its pharmacological effects in various tissues, including the heart. A primary mechanism is the direct inhibition of the mitochondrial respiratory chain complex I. nih.gov This inhibition leads to a decrease in mitochondrial oxidative respiration and an increase in the intracellular AMP/ATP ratio, which in turn activates AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. patsnap.comnih.gov

In the context of cardiprotection, berberine has been shown to ameliorate high glucose-induced cardiomyocyte injury by activating AMPK signaling, which stimulates mitochondrial biogenesis and restores autophagic flux. frontiersin.org It can also protect mitochondria from damage by rectifying imbalances in mitochondrial fusion and fission dynamics. frontiersin.org Furthermore, berberine can induce mitochondrial apoptosis in tumor cells and protect cardiac function by promoting mitophagy to clear damaged mitochondria. nih.gov In diabetic kidney disease models, berberine has been observed to block dynamin-related protein 1 (Drp1)-mediated mitochondrial fragmentation and dysfunction in podocytes. thno.org However, it has also been noted that berberine can cause mitochondrial swelling and depolarization in neuronal cells. plos.orgresearchgate.net

Mechanisms of Antiarrhythmic and Vasodilatory Effects

This compound, an isoquinoline (B145761) alkaloid, demonstrates significant cardiovascular effects, primarily through its antiarrhythmic and vasodilatory actions. nih.govnih.gov These therapeutic properties are attributed to its intervention in multiple, complex molecular pathways within cardiomyocytes and vascular tissues. The compound modulates cardiac electrophysiology by interacting with various ion channels and influences vascular tone through both endothelium-dependent and -independent mechanisms. cybermedlife.eurestorativemedicine.org

Antiarrhythmic Mechanisms

The antiarrhythmic properties of berberine are linked to its ability to modulate the electrophysiological properties of cardiac cells, primarily by affecting ion channel function. nih.gov This action prolongs the cardiac action potential and increases the effective refractory period, which are key factors in preventing arrhythmias. cybermedlife.eunih.gov

Berberine's primary antiarrhythmic effect is classified as a Class III antiarrhythmic action, which involves the blockade of cardiac potassium channels. cybermedlife.eunih.gov It specifically inhibits the delayed rectifier potassium currents (IKr and IKs), which are crucial for the repolarization phase of the cardiac action potential. nih.gov By blocking these channels, berberine extends the duration of the action potential. nih.govcybermedlife.eu Additionally, it has been shown to inhibit other potassium channels, including the ATP-sensitive potassium channel (KATP) and the inwardly rectifying potassium channel (IK1/Kir2.1). nih.govnih.govnih.gov

Beyond its effects on potassium channels, berberine also modulates calcium and sodium currents. Research in diabetic rats demonstrated that berberine can restore diminished L-type Ca2+ currents (ICa) and transient outward K+ currents (Ito), which are often compromised in pathological states and contribute to arrhythmias. nih.gov It may also inhibit the primary cardiac sodium current (INa) and stimulate the Na+-Ca2+ exchanger. nih.govcybermedlife.eunih.gov By influencing intracellular calcium handling, berberine can abolish delayed afterdepolarizations, a known trigger for certain types of arrhythmias. nih.gov

| Ion Channel/Target | Effect of Berberine | Electrophysiological Consequence | Reference |

|---|---|---|---|

| Delayed Rectifier K+ Channels (IKr, IKs) | Inhibition/Blockade | Prolongs action potential duration (Class III effect) | cybermedlife.eunih.govnih.gov |

| ATP-Sensitive K+ Channel (KATP) | Inhibition/Blockade | Contributes to action potential prolongation | nih.govcybermedlife.eunih.gov |

| Inwardly Rectifying K+ Channel (IK1/Kir2.1) | Inhibition | Modulates resting membrane potential and late repolarization | nih.govnih.gov |

| Transient Outward K+ Current (Ito) | Restoration of diminished current | Aids in normalizing the early phase of repolarization | nih.gov |

| L-type Ca2+ Current (ICa) | Restoration of diminished current | Improves electrical stability, particularly in ischemic conditions | nih.govnih.gov |

| Na+-Ca2+ Exchanger | Stimulation | Modulates intracellular calcium levels | nih.govcybermedlife.eu |

| Sodium Current (INa) | Inhibition | Reduces excitability | nih.gov |

Vasodilatory Mechanisms

Berberine induces vasodilation through a dual mechanism, acting on both the vascular endothelium and the underlying vascular smooth muscle cells (VSMCs). nih.govrestorativemedicine.org

Endothelium-Dependent Vasodilation: The primary endothelium-dependent mechanism involves the enhanced production of nitric oxide (NO), a potent vasodilator. restorativemedicine.org Berberine stimulates the phosphorylation of endothelial nitric oxide synthase (eNOS) at its activating site, Ser1177. nih.govhku.hk This activation is mediated through the AMP-activated protein kinase (AMPK) signaling pathway. nih.gov Activated AMPK promotes the association of eNOS with heat shock protein 90 (HSP90), further enhancing NO production. nih.govhku.hk The resulting increase in NO in endothelial cells leads to the relaxation of adjacent smooth muscle cells. restorativemedicine.orgnih.gov

Endothelium-Independent Vasodilation: Berberine also acts directly on VSMCs to promote relaxation. One key mechanism is the competitive blockade of α1-adrenergic receptors on the surface of VSMCs. nih.govrestorativemedicine.org This inhibition prevents vasoconstriction mediated by the sympathetic nervous system. restorativemedicine.org

Furthermore, berberine interferes with the calcium-dependent contraction machinery within VSMCs. It has been shown to directly inhibit myosin light-chain kinase (MLCK). nih.govphcog.com MLCK is a critical enzyme that phosphorylates the regulatory myosin light chain (MLC20), a necessary step for the interaction of actin and myosin filaments that causes smooth muscle contraction. nih.gov By inhibiting MLCK, berberine prevents this phosphorylation, thereby reducing the Mg2+-ATPase activity of myosin and leading to smooth muscle relaxation and vasodilation. nih.govphcog.com

| Target/Pathway | Cell Type | Effect of Berberine | Mechanism of Vasodilation | Reference |

|---|---|---|---|---|

| AMPK/eNOS Pathway | Endothelial Cells | Activation/Phosphorylation | Increases production of Nitric Oxide (NO), a potent vasodilator. | nih.govhku.hk |

| α1-Adrenergic Receptors | Vascular Smooth Muscle Cells | Competitive Blockade | Inhibits catecholamine-induced vasoconstriction. | nih.govrestorativemedicine.org |

| Myosin Light-Chain Kinase (MLCK) | Vascular Smooth Muscle Cells | Inhibition | Prevents phosphorylation of myosin light chain, inhibiting the contractile process. | nih.govphcog.com |

Pharmacokinetic and Pharmacodynamic Research

Oral Bioavailability Research

Challenges in Absorption and Systemic Exposure of Berberine (B55584) Chloride Dihydrate

The oral bioavailability of berberine is notably poor, with studies in rats indicating it to be less than 1%. dergipark.org.tr After a single oral administration in rats, the absolute bioavailability was reported to be as low as 0.36% to 0.68%. dergipark.org.trnih.gov This limited systemic exposure is a primary challenge in its clinical utility. For instance, a study involving human subjects showed that after a single oral dose of 400 mg of berberine, the maximum plasma concentration (Cmax) was merely 0.4 ng/mL. nih.gov Another study reported an even lower Cmax of 4 ng/ml after an oral dose of 100 mg/kg in rats. nih.gov

Several factors contribute to this low bioavailability. Berberine's inherent chemical structure as a quaternary ammonium (B1175870) cation leads to poor aqueous solubility and limited permeability across the intestinal membrane. nih.govnih.gov Furthermore, it undergoes extensive and rapid metabolism in the gastrointestinal tract and liver, a phenomenon known as the first-pass effect. nih.govnih.gov This extensive metabolism significantly reduces the amount of active compound that reaches systemic circulation. dergipark.org.tr The combination of poor absorption, rapid metabolism, and quick elimination from the body collectively contributes to the low plasma and tissue levels of berberine.

Key Pharmacokinetic Parameters of Oral Berberine

| Parameter | Value | Species | Reference |

|---|---|---|---|

| Absolute Bioavailability | <1% | Rat | dergipark.org.tr |

| Absolute Bioavailability | 0.36% | Rat | nih.gov |

| Cmax (400 mg dose) | 0.4 ng/mL | Human | nih.gov |

Role of P-glycoprotein (P-gp) and Hepatic Metabolism in Limiting Bioavailability

Two major physiological barriers significantly curtail the oral bioavailability of berberine: the P-glycoprotein (P-gp) efflux pump and extensive hepatic first-pass metabolism. researchgate.net

P-glycoprotein, an ATP-dependent efflux transporter highly expressed in intestinal epithelial cells, actively pumps berberine from inside the cells back into the intestinal lumen. researchgate.netnih.gov This action effectively reduces the net absorption of the compound. researchgate.net Studies have demonstrated that berberine is a substrate for P-gp, and inhibiting this transporter can significantly increase berberine's absorption. researchgate.netjst.go.jp For example, the use of P-gp inhibitors like cyclosporine A and verapamil has been shown to increase berberine uptake in Caco-2 cells, a model for the intestinal barrier. researchgate.netnih.gov It's estimated that P-gp may reduce the intestinal absorption of berberine by as much as 90%. researchgate.net

Following absorption from the intestine, berberine that enters the portal circulation is transported to the liver, where it undergoes substantial first-pass metabolism. nih.govresearchgate.net The liver metabolizes berberine through phase I reactions, such as demethylation, and phase II reactions, like glucuronidation, mediated by cytochrome P450 (CYP) enzymes (including CYP1A2, CYP2D6, and CYP3A4) and UDP-glucuronosyltransferases (UGTs). tandfonline.comjst.go.jpoup.com This metabolic process converts berberine into various metabolites, such as berberrubine (B190655) and thalifendine, which are then excreted. tandfonline.comfrontiersin.org The high extraction and distribution of berberine in the liver, coupled with extensive intestinal first-pass elimination, are primary reasons for its low plasma concentrations. nih.gov

Strategies for Enhanced Bioavailability and Drug Delivery

To overcome the challenges of poor oral bioavailability, researchers have explored various advanced drug delivery strategies. These approaches aim to improve solubility, protect the compound from metabolic degradation, and facilitate its transport across the intestinal barrier.

Nanotechnology-Based Delivery Systems (e.g., nanoemulsions, nanoparticles, nanocrystals)

Nanotechnology offers a promising avenue to enhance the oral delivery of berberine. By encapsulating berberine into nanosized carriers, it is possible to improve its solubility, protect it from enzymatic degradation in the gut, and increase its residence time in the gastrointestinal tract.

Nanoemulsions: These are dispersions of oil and water stabilized by surfactants, with droplet sizes in the nanometer range. They can encapsulate lipophilic drugs and enhance their absorption.

Nanoparticles: Solid colloidal particles ranging in size from 10 to 1000 nm. Polymeric nanoparticles can be formulated to provide controlled release and target specific sites in the body.

Nanocrystals: These are pure drug crystals with dimensions in the nanometer range. Reducing the particle size to the nanoscale increases the surface area, leading to enhanced dissolution velocity and saturation solubility.

These nanotechnology-based systems can significantly improve the pharmacokinetic profile of berberine, leading to higher plasma concentrations and improved therapeutic efficacy.

Self-Microemulsifying Drug Delivery Systems (SMEDDS)

Self-microemulsifying drug delivery systems (SMEDDS) are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water microemulsions upon gentle agitation with aqueous media, such as gastrointestinal fluids. This in-situ formation of a microemulsion facilitates the solubilization of poorly water-soluble drugs like berberine, presenting it in a dissolved form with a large surface area for absorption.

The components of SMEDDS can also inhibit P-gp efflux and reduce first-pass metabolism, further enhancing bioavailability. By improving both solubility and membrane permeability, SMEDDS have been shown to be an effective strategy for increasing the systemic exposure of berberine.

Liposomal and Nanovesicular Formulations (e.g., ethosomes)

Liposomes and other nanovesicular systems represent another advanced approach to improve berberine's oral bioavailability.

Liposomes: These are spherical vesicles composed of one or more phospholipid bilayers, which can encapsulate both hydrophilic and lipophilic drugs. Liposomal formulations can protect berberine from the harsh environment of the GI tract and facilitate its uptake by intestinal cells.

Ethosomes: These are lipid vesicles containing a high concentration of ethanol. The presence of ethanol makes the vesicles more malleable and able to penetrate deeper into the skin or across mucosal membranes, potentially enhancing the absorption of encapsulated drugs.

These vesicular systems can modify the release profile of berberine, protect it from degradation, and improve its transport across biological membranes, thereby addressing the key challenges associated with its oral delivery.

Cocrystal Formulations for Improved Physicochemical Properties

Berberine chloride is known for its solid-state instability and low aqueous solubility, which limits its clinical applications. ingentaconnect.com Cocrystal engineering has emerged as a viable strategy to enhance the physicochemical properties of berberine chloride without altering its intrinsic biological activity. ingentaconnect.com By combining berberine chloride with pharmaceutically acceptable coformers, researchers have successfully developed novel crystalline forms with improved characteristics.

One area of investigation involves the use of dicarboxylic acids. A cocrystal of berberine chloride with fumaric acid (BC-FA) was developed, demonstrating a significant improvement in dissolution rate and enhanced stability under conditions of high humidity and temperature compared to berberine chloride dihydrate (BCD) and tetrahydrate (BCT). nih.gov The cocrystal reached solution equilibrium within 15 minutes, a marked improvement over the approximately 2 hours required for BCD and BCT. nih.gov Thermogravimetric analysis showed the decomposition temperature of the cocrystal to be 224.07 °C, compared to 181.40 °C for BCD and 176.33 °C for BCT, indicating superior thermodynamic stability. nih.gov

Similarly, a cocrystal hydrate formed with L(+)-lactic acid (BCl-LA-H2O) exhibited improved physicochemical properties, including lower hygroscopicity compared to the dihydrate form. ingentaconnect.com Another study successfully formed a 1:1 cocrystal with citric acid (BCl–CA), which showed better stability against humidity variations while maintaining comparable solubility and dissolution rates. researchgate.net These cocrystal formulations address the humidity-dependent phase changes that berberine chloride can undergo, offering a more stable alternative for pharmaceutical manufacturing. researchgate.net The development of salt-cocrystals with aliphatic dicarboxylic acids has also been explored, revealing how molecular interactions can improve properties like dissolution and hygroscopicity. researchgate.net

| Cocrystal Former | Key Improvement(s) | Reference |

|---|---|---|

| Fumaric Acid | Significantly improved dissolution rate and stability at high temperature/humidity. nih.gov | nih.gov |

| L(+)-lactic acid | Lower hygroscopicity. ingentaconnect.com | ingentaconnect.com |

| Citric Acid | Better stability against humidity variations. researchgate.net | researchgate.net |

Polymer-Based Delivery Systems (e.g., chitosan (B1678972)/carboxymethyl-β-cyclodextrin hydrogel)

Polymer-based systems represent another promising avenue for improving the delivery of berberine. A novel oral hydrogel formulation was synthesized using chitosan (CS) and carboxymethyl-β-cyclodextrin (CMCD) through physical cross-linking. mdpi.comnih.govresearchgate.net Chitosan is a biocompatible polymer with excellent film-forming properties, while carboxymethyl-β-cyclodextrin can form inclusion complexes with hydrophobic molecules, thereby enhancing their solubility. mdpi.com

This CS/CMCD hydrogel was designed to address the solubility and delivery challenges of berberine hydrochloride (BBH). nih.govresearchgate.net The resulting composite demonstrated a sustained drug release profile. mdpi.comnih.gov The hydrogel's effectiveness is attributed to the interaction between the carboxymethyl groups of CMCD and the amino groups of chitosan, which form physical cross-links. mdpi.com This structure acts as an efficient carrier for berberine, improving its solubility, stability, and allowing for controlled release, which enhances its therapeutic potential. mdpi.com In vitro studies confirmed that the hydrogel was not cytotoxic to NIH3T3 and HaCaT cells, suggesting its safety for biomedical use. nih.govresearchgate.net The combination of mechanical strength, improved solubility, and sustained release characteristics positions the CS/CMCD/BBH hydrogel as a promising candidate for effective oral delivery. nih.gov

Phytosome® Technology for Enhanced Absorption

Phytosome® technology is a food-grade delivery system that enhances the bioavailability of natural compounds by incorporating them into a phospholipid complex. nih.goviherb.com This approach has been successfully applied to berberine to overcome its poor absorption. nih.gov A berberine Phytosome® formulation (BBR-PP) was developed by complexing a Berberis aristata extract with lecithin. nih.gov

This technology improves absorption by enhancing the solubility and capability of berberine to cross biological barriers. nih.gov In a human pharmacokinetic study, berberine Phytosome® was shown to improve berberine's bioavailability by approximately 10 times on a molar basis compared to an unformulated extract. nih.govenzymedica.com This enhanced absorption allows for greater potency at a lower dose. iherb.comenzymedica.com Formulations using this technology, such as Berbevis®, have demonstrated a 9.6 times better absorption rate than standard berberine extracts. enzymedica.comnoon.com The mechanism involves encasing the berberine extract in a lipid layer, or phytosome, which makes the molecule more soluble and allows it to be absorbed more efficiently by the body. naturemade.com

| Technology | Formulation Name | Reported Bioavailability Improvement | Reference |

|---|---|---|---|

| Phytosome® | Berberine Phytosome® (BBR-PP) | ~10x higher bioavailability (molar basis) vs. unformulated extract. nih.gov | nih.gov |

| Berbevis® Phytosome | 9.6x better absorption vs. standard extract. enzymedica.com | enzymedica.com |

Pharmacodynamic Assessments in Preclinical Models

In vitro Dissolution and Release Profiles of Novel Formulations

The in vitro dissolution and release profiles of novel berberine formulations are critical indicators of their potential for improved oral bioavailability. Studies have shown that pure berberine exhibits poor dissolution. For instance, one study showed that nanocrystal formulations significantly improve the dissolution rate compared to pure berberine. researchgate.net

A dual-step release profile was achieved using a hybrid system of nanofibers and microparticles. mdpi.com This system provided an initial pulsatile release from hydrophilic polypyrrolidone (PVP) nanofibers, followed by a sustained release from insoluble cellulose acetate (CA) microparticles. mdpi.com After one hour, the hybrid system had released 47.9% of the drug, eventually reaching 98.6% release after 60 hours, demonstrating a controlled, biphasic release pattern. mdpi.com

Hydrogel formulations also show modified release profiles. A chitosan/carboxymethyl-β-cyclodextrin hydrogel loaded with berberine hydrochloride demonstrated a sustained drug release. mdpi.comnih.gov Similarly, berberine-loaded solid polymeric particles fabricated with β-cyclodextrin as a carrier showed significant improvements in both dissolution rate and saturated solubility compared to raw berberine. nih.gov The solubility of these particles at 80 minutes was 4.49 ± 0.03 mg/mL, a substantial increase from 2.45 ± 0.02 mg/mL for raw berberine. nih.gov

Comparative Pharmacokinetic Studies in Animal Models

Comparative pharmacokinetic studies in animal models have consistently demonstrated that advanced formulations can significantly enhance the bioavailability of berberine. The absolute oral bioavailability of berberine in rats is reported to be very low, around 0.68%. frontiersin.org

In a study using Sprague-Dawley rats, a transdermal delivery system using dihydroberberine (B31643) (a precursor to berberine) resulted in a significantly higher area under the curve (AUC) compared to both transdermal berberine and oral gavage of berberine (BBR PO). nih.gov The bioavailability ranking based on AUC was determined as DHB TD > BBR TD >> BBR PO. nih.gov

Another study in rats compared the pharmacokinetics of berberine in normal versus post-inflammation irritable bowel syndrome (PI-IBS) models. The results indicated that the pharmacokinetic profile of berberine was altered in the PI-IBS model rats, with a significantly increased AUC compared to the normal control group (2763.43 ± 203.14 vs. 2039.49 ± 492.24). nih.gov This suggests that the pathological state can influence drug absorption and metabolism. nih.gov

Formulation advancements have also been shown to directly impact bioavailability in animal models. Berberine-loaded polymeric particles (BPn) administered orally to rats resulted in a Cmax and AUC that were 2.32 and 1.86 times greater, respectively, than that of raw berberine. nih.gov These in vivo studies confirm that enhancing the dissolution characteristics of berberine through advanced formulation strategies translates to improved systemic exposure in preclinical models. nih.gov

| Formulation | Animal Model | Key Pharmacokinetic Finding | Reference |

|---|---|---|---|

| Transdermal Dihydroberberine (DHB TD) | Sprague-Dawley Rats | Significantly higher bioavailability (AUC) compared to oral berberine. nih.gov | nih.gov |

| Oral Berberine Hydrochloride | PI-IBS Model Rats | AUC significantly increased compared to normal control rats. nih.gov | nih.gov |

| Berberine Polymeric Particles (BPn) | Rats | AUC was 1.86 times greater than raw berberine. nih.gov | nih.gov |

| Compound Name |

|---|

| This compound |

| Berberine chloride |

| Fumaric acid |

| L(+)-lactic acid |

| Citric acid |

| Chitosan |

| Carboxymethyl-β-cyclodextrin |

| Berberine hydrochloride |

| Lecithin |

| Polypyrrolidone |

| Cellulose acetate |

| β-cyclodextrin |

| Dihydroberberine |

Preclinical Investigations and Translational Studies

In Vitro Efficacy Studies

In vitro studies are crucial for understanding the direct effects of a compound on cells and microorganisms in a controlled environment. Research on berberine (B55584) chloride dihydrate has demonstrated a broad spectrum of activity at the cellular level.

Berberine has shown notable antimicrobial properties against a variety of pathogens. Its efficacy has been observed against Gram-positive bacteria, with some studies indicating greater activity against these than Gram-negative bacteria. mdpi.com For instance, berberine chloride has been effective against Staphylococcus aureus and Enterococcus faecalis scispace.com. The minimum inhibitory concentration (MIC) of berberine chloride against several coagulase-negative Staphylococcus strains has been found to range from 16 to 512 µg/mL. mdpi.com Furthermore, research has demonstrated its activity against uropathogenic Escherichia coli (UPEC) strains, where it was able to reduce the adhesive and invasive capabilities of UPEC on human bladder cells nih.gov. Some studies have also explored the photochemical activation of berberine, which can enhance its antimicrobial effects emerginginvestigators.org.

Table 1: Antimicrobial Activity of Berberine Chloride Dihydrate

| Microorganism | Type | Key Findings |

|---|---|---|

| Escherichia coli (Uropathogenic) | Gram-negative bacteria | Decreased adhesive and invasive ability on human bladder cells. nih.gov |

| Staphylococcus aureus | Gram-positive bacteria | Demonstrated antibacterial activity, with a reported MIC of 0.2% in one study. scispace.com |

| Coagulase-negative Staphylococcus strains | Gram-positive bacteria | MIC values ranged from 16 to 512 µg/mL. mdpi.com |

| Enterococcus faecalis | Gram-positive bacteria | Showed effectiveness in solution. scispace.com |

Berberine has demonstrated significant anti-tumor effects in various cancer cell lines through mechanisms such as inducing apoptosis (programmed cell death), causing cell cycle arrest, and inhibiting cell proliferation. mdpi.com

In esophageal cancer cells, specifically the KYSE-70 cell line, berberine treatment led to growth inhibition in a dose- and time-dependent manner. nih.govresearchgate.net At a concentration of 50 μmol/L, it induced cell cycle arrest in the G2/M phase and significantly increased apoptosis. nih.govnih.govwjgnet.com After 24 hours of treatment, the apoptotic population of KYSE-70 cells increased to 81.86% compared to 0.15% in control cells. nih.govnih.gov

Berberine has also shown cytotoxic effects against triple-negative breast cancer cell lines, including MDA-MB-231. mdpi.com In hepatocellular carcinoma cell lines such as HepG2, berberine has been found to inhibit cell viability. mdpi.com Furthermore, it has demonstrated the ability to suppress the growth and migration of human gastric cancer cells mdpi.com.

Table 2: In Vitro Anti-Tumor Activity of Berberine

| Cell Line | Cancer Type | Observed Effects |

|---|---|---|

| MDA-MB-231 | Triple-negative breast cancer | Cytotoxic effects. mdpi.com |

| HepG-2 | Hepatocellular carcinoma | Inhibition of cell viability. mdpi.com |

| HGC-27 | Gastric cancer | Suppression of growth and migration. mdpi.com |

| KYSE-70 | Esophageal squamous cell carcinoma | Growth inhibition, G2/M cell cycle arrest, and induction of apoptosis. nih.govresearchgate.netnih.gov |

In the context of metabolic regulation, studies using the HepG2 human liver cancer cell line have been pivotal. Research has shown that berberine can improve glucose and lipid metabolism in these cells. nih.gov It stimulates glucose consumption and lactate (B86563) release while inhibiting glucose production. nih.govnih.gov Additionally, berberine has been observed to reduce intracellular lipid accumulation and suppress the expression of genes involved in fat synthesis in oleic acid-treated HepG2 cells. nih.gov These effects are largely attributed to the activation of AMP-activated protein kinase (AMPK), a key enzyme in cellular energy homeostasis. nih.govnih.gov The activation of the AMPKα1 isoform, in particular, has been identified as critical for berberine's metabolic effects in HepG2 cells. nih.gov

Cytotoxicity studies are essential to understand the potential adverse effects of a compound on healthy cells. In Caco-2 cells, a human epithelial colorectal adenocarcinoma cell line often used as a model for the intestinal barrier, berberine has been shown to affect cell viability. researchgate.net One study investigated the effect of berberine on the tight junctions of Caco-2 cells and found that it could reduce epithelial gut permeability nih.gov. Another study reported that a nanoemulsion formulation of berberine hydrochloride significantly increased its intestinal permeability across Caco-2 cell monolayers nih.gov. It is important to note that the cytotoxic and antiproliferative effects of compounds can be cell-type specific, with different responses observed in normal versus cancerous intestinal cells mdpi.com.

In Vivo Animal Model Research

Berberine has been investigated in various animal models of metabolic disorders, such as obesity, insulin (B600854) resistance, and dyslipidemia. In high-fat diet-fed rats, oral administration of berberine for two weeks resulted in a significant reduction in body weight gain without altering food intake. researchgate.net

Studies using KKAy mice, a model for obesity, hyperglycemia, and insulin resistance, have shown that berberine treatment can decrease fasting blood glucose levels, improve glucose tolerance, and reduce fasting serum insulin levels. nih.gov It also led to a decline in total cholesterol and triglyceride levels in these mice. nih.gov In obese mice fed a high-fat diet, berberine administration reduced weight, insulin resistance, and levels of triglycerides, total cholesterol, and free fatty acids, while improving glucose tolerance. nih.gov The underlying mechanisms for these beneficial metabolic effects are thought to involve the regulation of inflammatory pathways and key metabolic regulators nih.govresearchgate.netrenuebyscience.com.

Table 3: Effects of Berberine in Animal Models of Metabolic Disorders

| Animal Model | Key Findings on Glucose and Lipid Regulation |

|---|---|

| High-fat-fed rats | Reduced body weight gain. researchgate.net |

| KKAy mice | Decreased fasting blood glucose, improved glucose tolerance, reduced fasting serum insulin, and lowered total cholesterol and triglycerides. nih.gov |

| Obese mice on a high-fat diet | Reduced weight, insulin resistance, triglycerides, total cholesterol, and free fatty acids; improved glucose tolerance. nih.gov |

Investigations into Anti-Inflammatory and Immunomodulatory Effects (e.g., dermatitis models)

This compound has demonstrated significant anti-inflammatory and immunomodulatory properties in various preclinical models of dermatitis. In murine models of atopic dermatitis, orally administered berberine has been shown to inhibit skin symptoms, itching, and the infiltration of eosinophils and mast cells. nih.govjintegrativederm.org Mechanistically, it appears to suppress the expression of pro-inflammatory cytokines and chemokines such as eotaxin and macrophage migration inhibitory factor (MIF). nih.gov Furthermore, berberine has been observed to downregulate the expression of EIF3F and MALT1 in mast cells, which are involved in the expression of MIF and IL-4, suggesting a targeted effect on the inflammatory cascade. nih.gov

Topical formulations of berberine have also been explored. For instance, this compound-loaded nanovesicles, specifically ethosomes, have been developed for the management of dermatitis. researchgate.netbenthamdirect.com In a dinitrochlorobenzene (DNCB)-induced dermatitis mouse model, a gel formulation of these ethosomes led to a marked decrease in inflammatory cell nuclei in the skin. researchgate.netbenthamdirect.com This was accompanied by a reduction in ear swelling and mass. researchgate.netbenthamdirect.com Additionally, these formulations have shown antibacterial activity against common skin pathogens like E. coli, P. aeruginosa, and S. aureus. researchgate.netbenthamdirect.com